N-Propyl hydroperoxide
Description
Structure
3D Structure
Properties
CAS No. |
6068-96-8 |
|---|---|
Molecular Formula |
C3H8O2 |
Molecular Weight |
76.09 g/mol |
IUPAC Name |
1-hydroperoxypropane |
InChI |
InChI=1S/C3H8O2/c1-2-3-5-4/h4H,2-3H2,1H3 |
InChI Key |
TURGQPDWYFJEDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOO |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations
Radical Chemistry Involving N-Propyl Hydroperoxide
The radical chemistry of this compound is complex and central to its role in atmospheric and combustion chemistry. It is a key player in the formation and subsequent reactions of various radical species.
N-Propyl peroxy radicals (CH₃CH₂CH₂OO•), often abbreviated as nPPR, are primarily formed from the reaction of the n-propyl radical with molecular oxygen. nih.gov This reaction is a critical step in the oxidation of propane (B168953) and other related hydrocarbons. rsc.org Once formed, nPPR is a highly reactive species that can undergo several competing reaction pathways, including unimolecular isomerization and bimolecular reactions with other atmospheric components. nih.govmit.edu The fate of nPPR is highly dependent on conditions such as temperature, pressure, and the concentration of other radical species. mit.edu
Under certain conditions, n-propyl peroxy radicals can undergo intramolecular hydrogen atom transfer, a process known as isomerization. nih.gov These reactions lead to the formation of hydroperoxyalkyl radicals (•QOOH). acs.org Theoretical studies have shown that several isomerization pathways are possible for nPPR, involving the transfer of a hydrogen atom from the α, β, or γ carbon to the peroxy group. nih.gov The dominant pathway is often temperature-dependent, with higher temperatures favoring isomerization. For instance, at around 600 K, a dominant pathway involves two H-migration reactions followed by decomposition to form a ketohydroperoxide (KHP) and a hydroxyl radical (•OH). nih.govmurdoch.edu.au At even higher temperatures (around 750 K), nPPR can decompose to form propene and a hydroperoxyl radical (HO₂•). nih.govmurdoch.edu.au
Table 1: Calculated Unimolecular Reaction Data for n-Propyl Peroxy Radical (nPPR)
| Reaction Pathway | Product(s) | Activation Energy (kcal/mol) | Temperature Range for Dominance | Reference |
|---|---|---|---|---|
| Isomerization (1,4-H shift) | Hydroperoxypropyl radical | ~25-30 | < 500 K | nih.gov |
| Isomerization followed by decomposition | Ketohydroperoxide + •OH | Not specified | ~600 K | nih.govmurdoch.edu.au |
| Decomposition | Propene + HO₂• | Not specified | ~750 K | nih.govmurdoch.edu.au |
N-propyl peroxy radicals readily react with other radical species present in the atmosphere, such as nitric oxide (NO) and the hydroperoxyl radical (HO₂). The reaction with NO can proceed via two main channels: the formation of an n-propoxy radical (CH₃CH₂CH₂O•) and nitrogen dioxide (NO₂), or the formation of n-propyl nitrate (B79036) (CH₃CH₂CH₂ONO₂). mit.edu The branching ratio between these two pathways is dependent on temperature and pressure.
The reaction of nPPR with the hydroperoxyl radical (HO₂•) is also a significant process. Computational studies have shown that this reaction can proceed on both singlet and triplet potential energy surfaces. rsc.org The most favorable pathway is the formation of this compound (CH₃CH₂CH₂OOH) and molecular oxygen (O₂). rsc.org
Table 2: Kinetic Data for Bimolecular Reactions of n-Propyl Peroxy Radical (nPPR)
| Reactant | Product(s) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Reference |
|---|---|---|---|---|
| NO | n-Propoxy radical + NO₂ | Varies with conditions | Atmospheric | mit.edu |
| NO | n-Propyl nitrate | Varies with conditions | Atmospheric | mit.edu |
| HO₂ | This compound + O₂ | ~1.7 x 10⁻¹³ exp(700/T) | 200-400 | rsc.org |
The decomposition of this compound, often initiated by heat or light, leads to the cleavage of the weak O-O bond, generating an n-propoxy radical (CH₃CH₂CH₂O•) and a hydroxyl radical (•OH). acs.org The n-propoxy radical is a key intermediate that can undergo several subsequent reactions, including unimolecular decomposition (β-scission) to yield formaldehyde (B43269) and an ethyl radical, or reaction with O₂ to form propanal and a hydroperoxyl radical. The specific pathway taken depends on the reaction conditions.
This compound can participate in hydrogen atom transfer (HAT) reactions. Radicals present in the system can abstract the weakly bonded hydrogen atom from the hydroperoxy group. The bond dissociation energy of the O-H bond in hydroperoxides is relatively low, making this a favorable process. This abstraction results in the formation of an n-propyl peroxy radical. The rate of this HAT process is dependent on the nature of the abstracting radical. researchgate.netnih.gov
Oxidation Reactions Mediated by this compound
This compound can act as an oxidizing agent in various chemical transformations. acs.org Its oxidizing power stems from the ability to deliver an oxygen atom to a substrate. This is particularly evident in the oxidation of sulfides and alkenes.
In the presence of certain catalysts, this compound can selectively oxidize sulfides to sulfoxides and subsequently to sulfones. nih.gov The mechanism often involves the coordination of the hydroperoxide to a metal center, which activates it for nucleophilic attack by the sulfur atom.
Similarly, this compound can be used for the epoxidation of alkenes. youtube.com This reaction, often catalyzed by transition metal complexes, proceeds by the transfer of an oxygen atom from the hydroperoxide to the double bond of the alkene, forming an epoxide. The other product of this reaction is n-propanol.
Table 3: Examples of Oxidation Reactions Mediated by this compound
| Substrate | Product(s) | Catalyst/Conditions | Reference |
|---|---|---|---|
| Alkyl Sulfide (R-S-R') | Alkyl Sulfoxide (R-SO-R') | Metal catalysts | nih.gov |
| Alkene (C=C) | Epoxide | Transition metal complexes | youtube.com |
Role as an Oxidizing Agent in Organic Synthesis
This compound, like other organic hydroperoxides, can act as an oxidizing agent in various organic reactions. Organic hydroperoxides are known to participate in oxidation reactions, and while specific examples detailing this compound are less common in readily available literature compared to tert-butyl hydroperoxide, its reactivity can be inferred from the general behavior of primary alkyl hydroperoxides. These compounds can be involved in the oxidation of various functional groups. For instance, hydroperoxides are used in the oxidation of alcohols to ketones or aldehydes and can also participate in the oxidation of amines to amine oxides. wikipedia.orgnih.gov The oxidizing power of hydroperoxides is often enhanced by the use of metal catalysts. acsgcipr.org
The general structure of an organic hydroperoxide features a relatively weak O-O bond, which can be cleaved to generate reactive oxygen species. wikipedia.org This property is central to its function as an oxidizing agent.
Epoxidation of Alkenes
The epoxidation of alkenes is a crucial transformation in organic synthesis, and hydroperoxides are key reagents in this process. wikipedia.orgnih.gov The reaction involves the transfer of an oxygen atom from the hydroperoxide to the double bond of an alkene, forming an epoxide ring. libretexts.orglibretexts.org This process is often catalyzed by metal complexes. wikipedia.org
The mechanism of epoxidation by a hydroperoxide typically involves the coordination of the hydroperoxide to a metal catalyst, which activates it for the oxygen transfer. The alkene then attacks the electrophilic oxygen atom of the activated hydroperoxide complex in a concerted or stepwise manner, leading to the formation of the epoxide and the corresponding alcohol. The reaction is stereospecific, meaning that the stereochemistry of the alkene is retained in the epoxide product. chemistrysteps.com For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide. chemistrysteps.com
While tert-butyl hydroperoxide (TBHP) is more commonly cited for this reaction, this compound can also serve as the oxygen source. The general mechanism can be represented as follows:
R-CH=CH-R' + CH₃CH₂CH₂OOH → R-CH(O)CH-R' + CH₃CH₂CH₂OH
The efficiency and selectivity of the epoxidation can be influenced by the choice of catalyst and reaction conditions.
Formation of Alcohols and Ketones
This compound can be involved in reactions that lead to the formation of alcohols and ketones. For instance, the oxidation of secondary alcohols to ketones can be achieved using hydrogen peroxide, and by extension, other hydroperoxides. stackexchange.comyoutube.com While direct oxidation of substrates by this compound to form alcohols and ketones is plausible, a more common context for their formation is through the rearrangement and decomposition of the hydroperoxide itself or its derivatives.
In the presence of acid or metal catalysts, alkyl hydroperoxides can rearrange to form carbonyl compounds. For example, secondary alkyl hydroperoxides have been shown to rearrange to ketones in yields ranging from 39-65%. mdma.ch Furthermore, the partial oxidation of alcohols can lead to the formation of aldehydes or ketones alongside hydrogen peroxide. google.com
Rearrangement Reactions (e.g., Baeyer-Villiger type, Criegee, Hock)
Alkyl hydroperoxides are known to undergo various rearrangement reactions, often catalyzed by acids. mdma.ch These rearrangements are significant in synthetic organic chemistry. beilstein-journals.orgnih.govresearchgate.net
Baeyer-Villiger type Oxidation: The Baeyer-Villiger oxidation traditionally uses peroxyacids to convert ketones to esters and cyclic ketones to lactones. wikipedia.org However, systems using hydrogen peroxide or alkyl hydroperoxides in the presence of a catalyst can also effect this transformation. beilstein-journals.orgresearchgate.net The accepted mechanism involves the formation of a Criegee intermediate. beilstein-journals.orgwikipedia.org In the context of this compound, it could potentially act as the oxidant in a modified Baeyer-Villiger reaction.
Criegee Rearrangement: The Criegee rearrangement involves the acid-catalyzed rearrangement of peroxy esters. Migrations to an electron-deficient oxygen are a key feature of this reaction. mdma.ch While directly involving this compound is less typical, the underlying principles of migration to an oxygen atom are relevant to its chemistry.
Hock Rearrangement: The Hock rearrangement is a key step in the industrial production of phenol (B47542) and acetone (B3395972) from cumene (B47948) hydroperoxide. beilstein-journals.org This acid-catalyzed reaction involves the rearrangement of a hydroperoxide, leading to the formation of a carbonyl compound and an alcohol. While the classic example involves a tertiary benzylic hydroperoxide, primary aliphatic hydroperoxides like this compound are generally more resistant to such acid-catalyzed rearrangements under mild conditions. mdma.ch However, under stronger acidic conditions (e.g., 60-98% H₂SO₄), primary alkyl hydroperoxides can undergo rearrangement. mdma.ch Studies have shown migratory aptitudes in such rearrangements, with propyl migration being favored over ethyl and methyl groups. mdma.ch
Catalytic Oxidation Systems
This compound can be a component of various catalytic oxidation systems. The use of metal catalysts significantly enhances the oxidizing capabilities of hydroperoxides, allowing for a range of transformations under milder conditions. acsgcipr.org These systems are employed in diverse applications, from the synthesis of fine chemicals to industrial processes. acs.orggoogle.com
For example, iron-based catalysts in combination with hydrogen peroxide are used for various oxidation reactions. nih.gov Similarly, titanium-silicate zeolites have been shown to be effective catalysts for epoxidation reactions using hydrogen peroxide as the oxidant. acs.org While many literature examples focus on hydrogen peroxide or tert-butyl hydroperoxide, the principles can be extended to this compound.
The choice of catalyst can direct the reaction towards a specific outcome. For instance, different metal catalysts can favor epoxidation, alcohol oxidation, or other oxidative transformations.
Intramolecular Reaction Pathways
Intramolecular H-Migration in Hydroperoxy Radicals
Hydroperoxy radicals (ROO•), formed from the reaction of alkyl radicals with oxygen, can undergo intramolecular hydrogen migration (H-migration). This process is a key step in the low-temperature oxidation of hydrocarbons. mdpi.com In the case of the n-propylperoxy radical (CH₃CH₂CH₂OO•), a hydrogen atom can migrate from a carbon atom to the peroxy group, forming a hydroperoxy alkyl radical (•QOOH). mdpi.commit.edu
These intramolecular H-migration reactions are competitive with other reaction pathways, such as the concerted elimination of HO₂. mit.edu The rate and favorability of H-migration depend on the size of the transition state ring and the type of hydrogen atom being abstracted (primary, secondary, or tertiary). mit.edu The resulting hydroperoxyalkyl radical can then react further, for example, by adding another oxygen molecule to form a hydroperoxyalkylperoxy radical (•OOQOOH). mdpi.commit.edu This species can also undergo subsequent intramolecular H-migrations, leading to the formation of dihydroperoxyalkyl radicals. mdpi.comnih.gov These reaction sequences are crucial for understanding combustion chemistry and the formation of various oxygenated products. mit.edu
2 Formation of Ketohydroperoxides (KHPs) and Highly Oxidized Molecules (HOMs)
The chemical transformation of this compound can lead to the formation of more complex oxygenated species, including ketohydroperoxides (KHPs) and highly oxidized molecules (HOMs). These reactions are of significant interest in atmospheric chemistry and combustion processes, where the oxidation of organic molecules plays a crucial role. The formation of KHPs and HOMs from this compound proceeds through a series of radical-driven reactions, primarily involving peroxy radicals (RO₂).
The initiation of these reaction pathways typically involves the abstraction of a hydrogen atom from this compound by a reactive species, such as the hydroxyl radical (•OH), which is ubiquitous in the atmosphere. wikipedia.org This abstraction can occur from different positions on the this compound molecule, leading to the formation of a propylperoxy radical (CH₃CH₂CH₂OO•).
Formation of Ketohydroperoxides (KHPs)
The formation of ketohydroperoxides from this compound involves a sequence of intramolecular and bimolecular reactions. Following the initial formation of the n-propylperoxy radical, a key step is an intramolecular hydrogen shift (H-shift), where a hydrogen atom from within the radical transfers to the peroxy radical site. This isomerization results in the formation of a hydroperoxyalkyl radical (•QOOH). mit.edu
The subsequent reaction of this •QOOH radical with molecular oxygen (O₂) is a critical step, leading to the formation of a new peroxy radical, OOQOOH. mit.edu This species can then undergo further reactions. One significant pathway involves the abstraction of a hydrogen atom from the α-carbon relative to the hydroperoxide group. This can lead to the cleavage of the hydroperoxide group, resulting in the formation of a hydroxyl radical (•OH) and a ketohydroperoxide (KHP). mit.eduacs.org
The general mechanism for KHP formation can be summarized as follows:
Initiation: Abstraction of a hydrogen atom from this compound to form an n-propylperoxy radical.
Isomerization: An intramolecular H-shift within the n-propylperoxy radical to form a hydroperoxypropyl radical (•QOOH).
Oxygen Addition: The •QOOH radical reacts with O₂ to form a hydroperoxypropylperoxy radical (OOQOOH).
Decomposition to KHP: The OOQOOH radical can undergo further reactions, including the elimination of an •OH radical, to yield a ketohydroperoxide. mit.edu Recent studies have also highlighted alternative unimolecular decomposition pathways for KHPs, such as the Korcek mechanism, which leads to the formation of carboxylic acids and carbonyl products. researchgate.net
Formation of Highly Oxidized Molecules (HOMs)
Highly oxidized molecules are organic compounds characterized by a high oxygen-to-carbon ratio. Their formation from this compound occurs through a process known as autoxidation. acs.org This process involves a repeating sequence of intramolecular H-shifts within peroxy radicals, each followed by the addition of molecular oxygen. copernicus.org
The autoxidation cascade for this compound can be envisioned as follows:
Initial Peroxy Radical Formation: As with KHP formation, the process begins with the formation of an n-propylperoxy radical.
First H-Shift and O₂ Addition: The n-propylperoxy radical undergoes an intramolecular H-shift to form a hydroperoxypropyl radical. This radical then rapidly adds O₂, forming a new, more oxygenated peroxy radical.
Subsequent H-Shifts and O₂ Additions: This new peroxy radical can then undergo another intramolecular H-shift, followed by another O₂ addition. This cycle can repeat several times, leading to a rapid increase in the oxygen content of the molecule and the formation of a highly oxidized peroxy radical (HOM-RO₂).
Termination: The autoxidation chain terminates when the HOM-RO₂ radical reacts with another radical (e.g., another RO₂, HO₂, or NO) or undergoes a unimolecular termination reaction. These termination steps lead to the formation of stable, closed-shell HOMs. copernicus.org
The efficiency of HOM formation is dependent on the structure of the initial organic molecule and the reaction conditions. The presence of abstractable hydrogen atoms and the stability of the intermediate radicals are key factors influencing the autoxidation process.
| Reaction Stage | Key Intermediates & Products | Description |
| Initiation | n-Propylperoxy radical (CH₃CH₂CH₂OO•) | Abstraction of a hydrogen atom from this compound by an oxidizing species like •OH. |
| KHP Formation | Hydroperoxypropyl radical (•QOOH), Hydroperoxypropylperoxy radical (OOQOOH), Ketohydroperoxide | The n-propylperoxy radical undergoes an intramolecular H-shift and subsequent reaction with O₂. Decomposition of the resulting radical yields a KHP and an •OH radical. |
| HOM Formation (Autoxidation) | Highly oxidized peroxy radicals (HOM-RO₂), Highly Oxidized Molecules (HOMs) | A sequence of intramolecular H-shifts within the peroxy radical, each followed by the addition of O₂, leading to molecules with high oxygen content. |
| Termination | Stable closed-shell HOMs, Alcohols, Carbonyls, Organic Nitrates | The radical chain is terminated through reactions with other radicals or unimolecular processes, forming stable end-products. |
Decomposition Kinetics and Mechanistic Studies
Thermal Decomposition Pathways
Thermal decomposition of n-propyl hydroperoxide involves the cleavage of the weak oxygen-oxygen bond, a process that can occur through unimolecular or bimolecular pathways. The rate of this decomposition is significantly influenced by environmental conditions such as temperature and pressure.
The primary step in the unimolecular thermal decomposition of this compound is the homolytic cleavage of the peroxy bond (O-O), which has a relatively low bond dissociation energy. This initial step generates a propoxy radical (CH₃CH₂CH₂O•) and a hydroxyl radical (•OH).
CH₃CH₂CH₂OOH → CH₃CH₂CH₂O• + •OH
This reaction is analogous to the decomposition of other small alkyl hydroperoxides, such as ethyl hydroperoxide. figshare.com The subsequent reactions of these highly reactive radicals determine the final product distribution. The propoxy radical can undergo further reactions, including hydrogen abstraction or fragmentation.
While specific experimental data for the unimolecular decomposition of this compound is scarce, theoretical studies on similar molecules like ethyl hydroperoxide provide valuable insights. For instance, computational studies on ethyl hydroperoxide have shown that the O-O bond cleavage is the dominant unimolecular decomposition pathway. figshare.com
The rate of thermal decomposition of this compound is highly dependent on temperature. As with most chemical reactions, an increase in temperature provides the necessary activation energy for the O-O bond to break, leading to an exponential increase in the decomposition rate. researchgate.net Studies on other organic hydroperoxides have demonstrated a strong correlation between temperature and the rate of decomposition. researchgate.net
Pressure can also influence the decomposition kinetics, particularly in the gas phase. At low pressures, the unimolecular decomposition rate constant may show a dependence on pressure (fall-off region), as the energized molecules may be deactivated by collisions before they can decompose. At higher pressures, the reaction typically follows first-order kinetics with respect to the hydroperoxide concentration. researchgate.netresearchgate.net
Table 1: Illustrative Effect of Temperature on the Decomposition Rate Constant of an Alkyl Hydroperoxide (Analogous Data)
| Temperature (°C) | Decomposition Rate Constant (k, s⁻¹) |
| 120 | 1.5 x 10⁻⁵ |
| 140 | 1.2 x 10⁻⁴ |
| 160 | 8.5 x 10⁻⁴ |
Note: This table is based on generalized data for alkyl hydroperoxides and serves to illustrate the temperature dependence.
Induced Decomposition Mechanisms
The decomposition of this compound can be significantly accelerated by the presence of certain substances that act as catalysts or initiators. This induced decomposition often proceeds at much lower temperatures than thermal decomposition.
Metal Ions: Transition metal ions, such as those of iron, cobalt, and copper, are potent catalysts for the decomposition of hydroperoxides. researchgate.netsapub.org The catalytic cycle typically involves a redox mechanism where the metal ion alternates between its higher and lower oxidation states. For example, a metal ion in a lower oxidation state (Mⁿ⁺) can react with the hydroperoxide to generate a propoxy radical and a hydroxide (B78521) ion, with the metal being oxidized (M⁽ⁿ⁺¹⁾⁺).
Mⁿ⁺ + CH₃CH₂CH₂OOH → M⁽ⁿ⁺¹⁾⁺ + CH₃CH₂CH₂O• + OH⁻
The metal ion in its higher oxidation state can then react with another molecule of hydroperoxide to produce a propoxyperoxyl radical (CH₃CH₂CH₂OO•) and a proton, regenerating the lower oxidation state of the metal ion.
M⁽ⁿ⁺¹⁾⁺ + CH₃CH₂CH₂OOH → Mⁿ⁺ + CH₃CH₂CH₂OO• + H⁺
Acids: Acid-catalyzed decomposition of hydroperoxides proceeds through a protonation mechanism. nih.govnih.gov The proton attacks one of the oxygen atoms of the hydroperoxide group, making it a better leaving group. This is often followed by a rearrangement reaction. For this compound, protonation can lead to the formation of water and a propyl cation, which can then react further.
Bases: In the presence of a strong base, this compound can undergo an elimination reaction. The base abstracts the acidic hydroperoxidic proton, forming the corresponding anion. For primary hydroperoxides like this compound, which have α-hydrogens, a base can induce decomposition to form a carbonyl compound (propionaldehyde) and water. nih.gov This E(CO)2 elimination reaction is a facile pathway for decomposition in basic conditions. figshare.comnih.gov
Products of this compound Decomposition
The decomposition of this compound, whether thermal or induced, leads to the formation of several products. The major organic product is typically propionaldehyde (B47417) (propanal).
The formation of propionaldehyde can occur through various pathways. In the thermal decomposition, the initially formed propoxy radical can abstract a hydrogen atom from another molecule or undergo disproportionation. In base-catalyzed decomposition, propionaldehyde is formed directly through an elimination reaction. nih.gov Other potential minor products can include propane (B168953), propene, and various coupling products from the radical intermediates. The exact product distribution can depend on the specific decomposition conditions, such as temperature, solvent, and the presence of catalysts. canada.ca
Kinetic Modeling of Decomposition Processes
Kinetic modeling is a powerful tool for understanding and predicting the decomposition of this compound under various conditions. epa.gov Such models consist of a series of elementary reaction steps, each with an associated rate constant. By solving the set of differential equations that describe the concentration changes of all species over time, the model can simulate the decomposition process.
A comprehensive kinetic model for this compound decomposition would include:
Initiation: The unimolecular cleavage of the O-O bond.
Propagation: Reactions of the resulting radicals with the parent hydroperoxide or other species.
Termination: Combination or disproportionation reactions of the radical species.
For induced decomposition, the model would also incorporate the catalytic cycles involving metal ions, acids, or bases. The rate parameters for these models are often determined from experimental data or estimated from theoretical calculations. While specific kinetic models for this compound are not widely published, models for similar compounds like cumene (B47948) hydroperoxide and tert-butyl hydroperoxide provide a solid framework. researchgate.net
Table 2: Key Reactions in a Simplified Kinetic Model for Thermal Decomposition
| Reaction Type | Elementary Reaction |
| Initiation | CH₃CH₂CH₂OOH → CH₃CH₂CH₂O• + •OH |
| Propagation | •OH + CH₃CH₂CH₂OOH → H₂O + CH₃CH₂CH₂OO• |
| Propagation | CH₃CH₂CH₂O• + CH₃CH₂CH₂OOH → CH₃CH₂CH₂OH + CH₃CH₂CH₂OO• |
| Termination | 2 CH₃CH₂CH₂OO• → 2 CH₃CH₂CH₂O• + O₂ |
| Termination | 2 CH₃CH₂CH₂O• → CH₃CH₂CHO + CH₃CH₂CH₂OH |
Role of Hydroxyl Radicals in Decomposition
The decomposition of this compound can be significantly influenced by the presence of highly reactive species such as hydroxyl radicals (•OH). These radicals can initiate and participate in complex chain reactions, altering the decomposition pathways and kinetics compared to unimolecular thermal decomposition. The interaction between this compound and hydroxyl radicals is of particular interest in atmospheric chemistry and combustion processes where both species can be present.
The reaction of hydroxyl radicals with organic molecules typically proceeds via hydrogen abstraction, and in the case of this compound, this can occur at various positions on the alkyl chain or at the hydroperoxy group. The initiation of the decomposition by a hydroxyl radical is represented by the following reaction:
CH₃CH₂CH₂OOH + •OH → Products
The subsequent decomposition mechanism is dependent on the specific site of hydrogen abstraction.
Research Findings
Detailed experimental studies on the specific kinetics and mechanisms of the reaction between this compound and hydroxyl radicals are limited in publicly available literature. However, extensive research on the reactions of hydroxyl radicals with other organic compounds, including other hydroperoxides and alkanes, provides a strong basis for understanding the expected reaction pathways.
Theoretical studies have provided valuable insights into the bond dissociation energies (BDEs) of this compound, which are crucial for predicting the most likely sites of hydrogen abstraction. The O-H bond in the hydroperoxy group is relatively weak, making it a susceptible target for attack by hydroxyl radicals.
The primary mechanism of hydroxyl radical-initiated decomposition involves the abstraction of a hydrogen atom, leading to the formation of a water molecule and a propylperoxy radical (CH₃CH₂CH₂OO•) or a carbon-centered radical.
Key Reaction Pathways:
Abstraction of the Hydroperoxidic Hydrogen: The hydroxyl radical can abstract the hydrogen atom from the -OOH group, which is generally the most favorable pathway due to the relatively low O-H bond dissociation energy.
CH₃CH₂CH₂OOH + •OH → CH₃CH₂CH₂OO• + H₂O
The resulting n-propylperoxy radical is a key intermediate that can undergo further reactions, such as unimolecular decomposition or reactions with other molecules.
Abstraction of a Hydrogen Atom from the Alkyl Chain: Alternatively, the hydroxyl radical can abstract a hydrogen atom from the α, β, or γ carbon atoms of the propyl chain.
α-Hydrogen Abstraction: CH₃CH₂CH(OOH)• + H₂O
β-Hydrogen Abstraction: CH₃CH(OOH)CH₂• + H₂O
γ-Hydrogen Abstraction: •CH₂(CH₂)₂OOH + H₂O
The subsequent reactions of these carbon-centered radicals in the presence of oxygen would lead to the formation of peroxy radicals, which can then participate in a cascade of reactions leading to various oxygenated products.
The table below presents theoretical bond dissociation energies for this compound, which help in assessing the likelihood of hydrogen abstraction from different sites.
| Bond | Bond Dissociation Energy (kJ/mol) |
| CH₃CH₂CH₂OO-H | ~357 |
| CH₃CH₂CH₂O-OH | ~190 |
Note: The provided BDE values are based on theoretical calculations and may vary depending on the computational method.
The significantly lower RO-OH bond dissociation energy suggests that the homolytic cleavage of the O-O bond is the primary pathway for unimolecular thermal decomposition. However, in the presence of hydroxyl radicals, the abstraction of the hydroperoxidic hydrogen becomes a competitive and often dominant pathway.
Further experimental research, including product distribution analysis and determination of temperature-dependent rate constants, is necessary to fully elucidate the complex kinetics and mechanistic details of the hydroxyl radical-initiated decomposition of this compound.
Role in Atmospheric and Combustion Chemistry
Atmospheric Oxidation of Volatile Organic Compounds (VOCs)
The oxidation of volatile organic compounds (VOCs) in the atmosphere is a complex process that leads to the formation of various secondary pollutants. Organic hydroperoxides, including n-propyl hydroperoxide, are key products of these oxidation reactions. rsc.orggu.se The oxidation of VOCs by hydroxyl radicals (OH) is a primary pathway for the formation of peroxy radicals (RO₂). researchgate.net These radicals can then react further to form organic hydroperoxides. nih.gov
Organic hydroperoxides are crucial in the formation of secondary organic aerosols (SOA), which constitute a significant fraction of atmospheric particulate matter. gu.seresearchmap.jp The low volatility and high hydrophilicity of many organic hydroperoxides cause them to partition into atmospheric condensed phases like aerosols, fog, and cloud droplets. rsc.org The decomposition of these hydroperoxides within the aerosol phase can contribute to the growth and aging of SOA particles. copernicus.org For instance, the decomposition of organic hydroperoxides can lead to the formation of H₂O₂ and other multifunctional species within the aerosol, influencing its chemical and physical properties. rsc.org
The yield of SOA is influenced by the concentration of nitrogen oxides (NOx). In low-NOx environments, the reactions of peroxy radicals are more likely to form less volatile products, including hydroperoxides, which enhances SOA formation. epa.gov Conversely, high-NOx conditions can lead to the formation of more volatile products, thereby reducing SOA yields. epa.gov
Research Findings on SOA Formation:
| Precursor VOC | NOx Condition | Effect on SOA Yield | Key Products | Reference |
| m-Xylene | Low | Exceptionally high | Organic hydroperoxides | nih.gov |
| Isoprene | High | Lower | High-volatility fragmentation products | epa.gov |
| Toluene | High | Lower | High-volatility fragmentation products | nih.gov |
| Naphthalene | Low | Higher | Low-volatility products | nih.gov |
Organic hydroperoxides play a significant role in the chemistry of HOx (OH + HO₂), NOx (NO + NO₂), and ozone (O₃) in the troposphere. The photolysis of organic hydroperoxides can be a source of hydroxyl radicals (OH), which are a primary atmospheric oxidant. researchgate.net
The reaction of peroxy radicals (RO₂) with nitric oxide (NO) is a key step in the formation of tropospheric ozone. washington.educopernicus.org This reaction produces nitrogen dioxide (NO₂), which then photolyzes to form an oxygen atom that combines with molecular oxygen to create ozone. washington.edu The formation of organic hydroperoxides can act as a temporary sink for peroxy radicals, thus modulating the rate of ozone production.
In regions with high concentrations of VOCs and moderate levels of NOx, the production of hydroperoxides can be significant. copernicus.org The balance between the reaction of HO₂ with itself to form hydrogen peroxide and its reaction with NO to produce OH and NO₂ is crucial in determining the net ozone production or destruction. washington.edu
Gas-phase autoxidation is a process involving the sequential addition of molecular oxygen (O₂) to peroxy radicals (RO₂), leading to the formation of highly oxygenated molecules (HOMs). researchmap.jp This process often involves intramolecular hydrogen shifts. researchmap.jp Organic hydroperoxides are key intermediates in these autoxidation pathways. fsu.edu
The autoxidation of n-propyl peroxy radicals can lead to the formation of ketohydroperoxides (KHPs) and an OH radical. mit.edu These KHPs can further decompose to produce additional OH radicals, thus propagating the oxidation chain. mit.edu This process is particularly important in clean air environments with low NOx concentrations, where it can be a significant source of atmospheric SOA. researchmap.jp
Once partitioned into atmospheric condensed phases such as cloud droplets, fog, and aqueous aerosols, organic hydroperoxides can undergo decomposition. rsc.org The decomposition pathways are sensitive to the water content, pH, and temperature of the medium. researchmap.jpnih.gov
Studies have shown that the decomposition of α-hydroxyalkyl-hydroperoxides (α-HHs), formed from the ozonolysis of alkenes in the presence of water, is catalyzed by both water and protons (H⁺). nih.gov The primary decomposition products are often hydrogen peroxide (H₂O₂) and a corresponding carbonyl compound or alcohol. researchmap.jpnih.gov This acid-catalyzed decomposition is a significant source of H₂O₂ in atmospheric waters and bypasses the formation of radicals. nih.gov
The decomposition rates of organic hydroperoxides increase with temperature. nih.gov For example, the first-order rate coefficient for the decomposition of α-terpineol α-HHs at pH 6.1 increases significantly as the temperature rises from 288 K to 318 K. nih.gov
Temperature Dependence of α-terpineol α-HH Decomposition at pH 6.1:
| Temperature (K) | Rate Coefficient (k) (s⁻¹) | Reference |
| 288 | (4.7 ± 0.2) × 10⁻⁵ | nih.gov |
| 298 | (1.5 ± 0.4) × 10⁻⁴ | nih.gov |
| 308 | (3.4 ± 0.9) × 10⁻⁴ | nih.gov |
| 318 | (1.0 ± 0.2) × 10⁻³ | nih.gov |
Combustion Chemistry and Autoignition Phenomena
This compound is an important intermediate in the low-temperature combustion of propane (B168953) and other hydrocarbons. Its formation and decomposition pathways are critical in understanding autoignition phenomena.
In low-temperature oxidation regimes (typically below 900 K), the reactions of alkyl radicals with molecular oxygen become dominant. The addition of O₂ to the n-propyl radical forms an n-propyl peroxy radical (n-C₃H₇O₂). This peroxy radical can undergo several key reactions that either promote or inhibit combustion.
One of the most important pathways is the isomerization of the peroxy radical, followed by a second O₂ addition and subsequent reactions to form ketohydroperoxides. The decomposition of these ketohydroperoxides leads to chain branching, a key process in autoignition. nih.gov The reactions of propyl radicals with O₂ are essential for accurately modeling propane oxidation at low temperatures. nih.gov
Studies on the oxidation of n-heptane and n-decane have shown that various hydroperoxides, including C₁-C₃ alkyl hydroperoxides, are formed at temperatures between 500 and 1100 K. nih.gov The maximum mole fraction of these hydroperoxides is observed at different temperatures, indicating their varying stability and reactivity. nih.gov
The fate of the n-propyl peroxy radical is highly dependent on temperature and pressure. At lower temperatures, bimolecular reactions with NO can dominate, while at higher temperatures, unimolecular reactions like isomerization and decomposition become more significant. mit.edu
Role of Hydroperoxides in Fuel Ignition
Hydroperoxides are crucial intermediate species in the low-temperature chemistry (LTC) that precedes ignition in combustion systems. acs.org Their formation and decomposition are key steps that govern ignition delay and efficiency. During the gas-phase oxidation of hydrocarbon fuels, such as n-heptane and n-decane, a variety of alkyl hydroperoxides, including C1-C3 hydroperoxides, are formed at temperatures between 500 and 700 K. acs.orgacs.orgnih.gov
The fundamental role of hydroperoxides in ignition lies in their ability to accelerate the oxidation process through chain propagation. mdpi.com The process begins with the evaporation of fuel, leading to the formation of reactive radicals which then form hydroperoxides. mdpi.com The relatively weak O-O bond in the hydroperoxide group can break, producing highly reactive hydroxyl (•OH) radicals. researchgate.net This decomposition significantly enhances the concentration of OH radicals, which are primary drivers of fuel oxidation and play a dominant role in advancing the ignition process. researchgate.netuconn.edu
The addition of peroxides, such as hydrogen peroxide (H₂O₂), to fuel-air mixtures has been shown to shorten both the first-stage and total ignition delay times. researchgate.netwmu.se For instance, adding H₂O₂ to n-heptane/air mixtures promotes both first- and second-stage ignition by boosting OH production. researchgate.net This effect is so significant that it can suppress the negative temperature coefficient (NTC) behavior often observed in hydrocarbon combustion. researchgate.net The effectiveness of H₂O₂ as an ignition improver has been demonstrated for various fuels, including aqueous ammonia (B1221849) and kerosene, where it enhances combustion efficiency and stability. wmu.sewhiterose.ac.ukscispace.com
Conversely, substances that decompose hydroperoxides into non-radical products can inhibit pre-ignition. mdpi.com Additives like molybdenum dithiocarbamate (B8719985) (MoDTC) act as hydroperoxide decomposers, preventing the chain propagation reactions that lead to premature ignition. mdpi.com
The table below summarizes the effect of additives on hydroperoxide-driven pre-ignition.
| Additive Type | Example | Effect on Hydroperoxides | Impact on Ignition |
| Ignition Promoter | Hydrogen Peroxide (H₂O₂) | Decomposes to form reactive OH radicals. | Shortens ignition delay, promotes combustion. researchgate.netwmu.se |
| Ignition Inhibitor | Molybdenum Dithiocarbamate (MoDTC) | Decomposes hydroperoxides into non-radical products. | Mitigates pre-ignition by preventing chain propagation. mdpi.com |
| Oxidation Accelerator | Metal-based detergents (e.g., Calcium) | Can accelerate oxidation processes. | May promote pre-ignition. mdpi.com |
Oxidative Degradation of Polymers
The chemical stability of polymers is often compromised by oxidative degradation, a process in which hydroperoxides are key intermediates. This process, also known as autoxidation, involves the reaction of the polymer with oxygen, leading to the formation of hydroperoxide groups (-OOH) on the polymer backbone. rsc.org This is particularly true for polymers with weak C-H bonds, which are susceptible to hydrogen abstraction by radicals, initiating a chain reaction with oxygen. wikipedia.org
The degradation is primarily driven by the cleavage of the unstable O-O bond in the hydroperoxide group, which generates free radicals. wikipedia.org This decomposition can be initiated by heat or UV light and is often accelerated by the presence of transition metal ions, which catalyze the cleavage through Fenton-like chemistry. rsc.orgbiodeg.org The resulting radicals promote further chain scission, leading to a reduction in the polymer's molecular weight and a deterioration of its mechanical properties. rsc.orgresearchgate.net
This compound, like other organic peroxides, can act as a free radical initiator. ontosight.ai This property is harnessed in polymerization processes but also underlies its role in degradation. wikipedia.orgontosight.ai In the context of polymer degradation, the formation of hydroperoxides is an undesirable but critical step. For example, in polyethylene (B3416737) oxide (PEO), degradation below 120°C is initiated mainly by hydroperoxide species that may have formed during high-temperature manufacturing. researchgate.net
Pro-oxidant additives, containing metals like iron or cobalt, are sometimes intentionally added to polymers to accelerate their degradation. biodeg.org These additives promote the formation and decomposition of hydroperoxides, breaking the polymer chains into smaller, more biodegradable fragments. biodeg.org Conversely, antioxidants are used to inhibit this process, often by scavenging the radicals that lead to hydroperoxide formation. youtube.com
The table below outlines the general mechanism of oxidative polymer degradation.
| Step | Process | Description |
| 1. Initiation | Radical Formation | Heat, UV light, or a catalyst initiates the abstraction of a hydrogen atom from the polymer chain, creating a polymer radical (P•). |
| 2. Propagation | Peroxy Radical Formation | The polymer radical (P•) reacts rapidly with oxygen (O₂) to form a polymer peroxy radical (POO•). rsc.org |
| 3. Propagation | Hydroperoxide Formation | The peroxy radical (POO•) abstracts a hydrogen from another polymer chain, forming a polymer hydroperoxide (POOH) and a new polymer radical (P•). rsc.org |
| 4. Decomposition | Chain Scission | The polymer hydroperoxide (POOH) decomposes (often catalyzed by heat or metal ions) into new radicals (e.g., PO•, •OH), which lead to cleavage of the polymer backbone. rsc.org |
Interplay Between Atmospheric and Combustion Conditions
The chemistry of this compound is intrinsically linked to its precursor, the n-propyl peroxy radical (nPPR), which is a key intermediate in both atmospheric and combustion environments. mit.edunih.govacs.org The fate of this radical, and thus the formation and reaction of this compound, is highly dependent on temperature, pressure, and the chemical composition of the surrounding environment (e.g., NOx levels). nih.govacs.org
A unified view of n-propyl peroxy radical chemistry reveals a continuum of reaction pathways that span the conditions from the Earth's surface to a high-temperature combustion chamber. mit.edunih.gov
Atmospheric Conditions (Low Temperature): At the lower temperatures typical of the atmosphere (250–325 K), the n-propyl peroxy radical primarily undergoes bimolecular reactions. acs.org In pristine environments with low NOx, it reacts with the hydroperoxyl radical (HO₂) to form stable organic hydroperoxides (ROOH), like this compound. acs.org These hydroperoxides act as temporary reservoirs for radicals. noaa.govcopernicus.org In urban, NOx-rich environments, the reaction with nitric oxide (NO) dominates, forming an alkoxy radical. acs.orgcopernicus.org
Low-Temperature Combustion (LTC) Conditions (Intermediate Temperature): As temperatures rise into the LTC regime (~550-700 K), unimolecular reactions become dominant. acs.orgacs.org The n-propyl peroxy radical undergoes isomerization via H-migration, a critical step in autoignition chemistry. acs.org This isomerization can lead to the formation of a ketohydroperoxide (KHP) and an OH radical, which accelerates reactivity. acs.org This pathway is crucial for the chain-branching reactions that lead to ignition. acs.org
High-Temperature Combustion Conditions: At even higher temperatures (~750 K and above), the n-propyl peroxy radical becomes less stable and predominantly decomposes to propene and a hydroperoxyl radical (HO₂). acs.org Above 1000 K, the initial n-propyl radical tends to decompose into ethene and a methyl radical before it can even react with O₂ to form the peroxy radical, meaning RO₂ chemistry plays a diminished role. mit.edu
The study of simple peroxy radicals like nPPR highlights how reaction mechanisms traditionally considered exclusive to one domain, such as unimolecular isomerization in combustion, are now understood to be relevant in atmospheric chemistry as well, bridging the gap between these two fields. nih.gov
The following table details the dominant reaction pathways for the n-propyl peroxy radical (nPPR) across different temperature regimes, illustrating the interplay between atmospheric and combustion conditions.
| Temperature Regime | Dominant Reaction Pathway for n-Propyl Peroxy Radical (nPPR) | Key Products | Relevance |
| Low (~250-400 K) | Bimolecular reaction with NO or HO₂ | Alkoxy radicals, Alkyl nitrates, or this compound | Atmospheric Chemistry acs.org |
| Intermediate (~500-700 K) | Unimolecular Isomerization (H-migration) | Ketohydroperoxide (KHP) + OH radical | Low-Temperature Combustion / Autoignition acs.orgacs.org |
| High (~750 K) | Unimolecular Decomposition | Propene + HO₂ | High-Temperature Combustion acs.org |
| Very High (>1000 K) | Precursor (n-propyl radical) decomposition | Ethene + Methyl radical | High-Temperature Combustion mit.edu |
Advanced Analytical Techniques for Characterization and Quantification
Chromatographic Methods
Chromatography, particularly high-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS), stands as a cornerstone for the separation and quantification of organic hydroperoxides like n-propyl hydroperoxide.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of organic hydroperoxides. thermofisher.com For compounds like this compound, reversed-phase HPLC is typically employed, allowing for separation based on hydrophobicity.
The separation is commonly achieved using a C18 stationary phase, which provides effective retention for moderately polar compounds. The mobile phase often consists of a gradient mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, to ensure efficient elution and separation from other components in a sample mixture. The choice of eluent composition is critical and can be optimized to improve peak shape and resolution.
Table 1: Illustrative HPLC Parameters for Hydroperoxide Analysis
| Parameter | Condition | Purpose |
| Column | C18, 4.6 x 250 mm, 5 µm | Provides robust separation of nonpolar to moderately polar analytes. |
| Mobile Phase | Gradient: Acetonitrile/Water | Elutes analytes based on polarity, separating this compound from other matrix components. |
| Flow Rate | 1.0 mL/min | Ensures optimal interaction with the stationary phase and consistent retention times. |
| Column Temp. | 30 °C | Maintains consistent retention and peak shape. |
| Injection Vol. | 20 µL | Standard volume for quantitative analysis. |
| Detection | Post-column derivatization | Enhances sensitivity and selectivity for hydroperoxides which lack strong chromophores. |
Due to the lack of a strong native chromophore, direct UV detection of this compound is often impractical due to low sensitivity. To overcome this limitation, post-column derivatization techniques are employed, converting the analyte into a product that can be detected with high sensitivity using chemiluminescence or fluorescence detectors.
Chemiluminescence: This is a highly sensitive detection method. After the this compound elutes from the HPLC column, it is mixed with a reagent solution containing luminol (B1675438) and a catalyst. nih.gov The hydroperoxide oxidizes the luminol in a reaction catalyzed by agents like microperoxidase (MP-11), hemin, or other metal complexes. nih.govhbdsbio.com This oxidation reaction produces an excited-state aminophthalate derivative, which emits light as it relaxes to the ground state. wikipedia.orghbdsbio.com The emitted light is measured by a photomultiplier tube, and the intensity of the signal is directly proportional to the concentration of the hydroperoxide.
Fluorescence with HRP/HPAA: This method involves an enzyme-catalyzed reaction. The column effluent containing this compound is mixed with a solution containing Horseradish Peroxidase (HRP) and a non-fluorescent probe, such as 10-acetyl-3,7-dihydroxyphenoxazine (B49719) (HPAA), also known as Amplex Red. HRP catalyzes the oxidation of the HPAA substrate by the hydroperoxide, producing resorufin, a highly fluorescent compound. nih.gov The fluorescence is measured by a detector, providing a sensitive and specific signal for the hydroperoxide. This approach leverages the high catalytic efficiency and specificity of HRP for hydroperoxides. nih.govresearchgate.net
MP-11/Luminol: Microperoxidase-11 (MP-11) is a heme-containing peptide derived from the enzymatic digestion of cytochrome c. It serves as a particularly effective catalyst for the luminol chemiluminescence reaction. Using MP-11 as the catalyst in the post-column reagent mixture can significantly enhance the sensitivity and selectivity of hydroperoxide detection compared to other catalysts. The mechanism follows the general principle of luminol oxidation, but the catalytic efficiency of MP-11 leads to lower detection limits.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for the quantification of hydroperoxides, even at trace levels. nih.gov While direct analysis is possible, the thermal instability and poor ionization efficiency of hydroperoxides can present challenges. nih.govcopernicus.org
For sensitive quantification of this compound, a targeted analysis using tandem mass spectrometry is employed, often in Selected Reaction Monitoring (SRM) mode. This involves selecting the precursor ion of the analyte (e.g., the protonated molecule [M+H]⁺ or an adduct) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides exceptional selectivity and reduces chemical noise. Atmospheric Pressure Chemical Ionization (APCI) is often a suitable ionization source for less polar molecules like hydroperoxides. copernicus.org In some cases, derivatization may be used to enhance stability and ionization efficiency. nih.gov
Table 2: Representative LC-MS/MS Parameters for Hydroperoxide Quantification
| Parameter | Setting | Function |
| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) | Efficiently ionizes moderately polar to nonpolar compounds in the gas phase. |
| Polarity | Positive Ion Mode | Detects protonated molecules or other positive adducts. |
| Scan Type | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| Precursor Ion (Q1) | m/z of [M+H]⁺ or [M+NH₄]⁺ | Selects the mass of the ionized this compound molecule. |
| Product Ion (Q3) | m/z of a characteristic fragment | Monitors a specific fragment ion generated from the precursor, confirming identity and enabling quantification. |
| Collision Gas | Argon | Induces fragmentation of the precursor ion in the collision cell. |
High-Performance Liquid Chromatography (HPLC)
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for the direct detection of this compound, particularly in the gas phase, and for the unambiguous elucidation of its molecular structure.
Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) is an advanced analytical technique ideal for the in-situ analysis of gas-phase reaction intermediates, including thermally labile species like this compound. nih.govresearchgate.net This method uses high-intensity, tunable vacuum ultraviolet (VUV) radiation from a synchrotron source to ionize molecules. nih.gov
A key advantage of SVUV-PIMS is its ability to perform "soft ionization," minimizing the fragmentation of parent molecules, which is crucial for identifying unstable compounds. researchgate.net Furthermore, by scanning the photon energy and recording the ion signal, a photoionization efficiency (PIE) spectrum is generated. This spectrum serves as a molecular fingerprint, allowing for the differentiation of isomers—a task that is often challenging for conventional mass spectrometry techniques. nih.govnih.gov This makes SVUV-PIMS exceptionally powerful for studying complex chemical environments where this compound may be formed.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules, including this compound. slideshare.netslideshare.net It provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous confirmation of its connectivity and structure. youtube.comnih.gov
For this compound (CH₃CH₂CH₂OOH), ¹H NMR spectroscopy would reveal distinct signals for each type of proton. The most characteristic signal is that of the hydroperoxy proton (-OOH), which typically appears as a broad singlet at a downfield chemical shift. The protons on the propyl chain would exhibit specific multiplicities (splitting patterns) due to spin-spin coupling with adjacent protons, confirming the n-propyl arrangement. For instance, the methyl (CH₃) protons would appear as a triplet, the adjacent methylene (B1212753) (CH₂) protons as a sextet, and the methylene protons attached to the hydroperoxy group (-CH₂OOH) as a triplet. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), can be used to further confirm the proton-proton connectivities within the propyl chain.
Table 3: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |
| CH₃ -CH₂-CH₂-OOH | ~0.9 | Triplet (t) | ~7.4 |
| CH₃-CH₂ -CH₂-OOH | ~1.6 | Sextet | ~7.4 |
| CH₃-CH₂-CH₂ -OOH | ~3.9 | Triplet (t) | ~6.5 |
| CH₃-CH₂-CH₂-OOH | ~8.1 | Broad Singlet (br s) | N/A |
Electrochemical Methods
Polarography is an electrochemical technique that can be used to determine the concentration of reducible or oxidizable substances. Organic peroxides, including alkyl hydroperoxides, can be analyzed using this method. acs.orgacs.org The technique involves applying a gradually increasing voltage to a dropping mercury electrode (DME) and measuring the resulting current. nih.gov
For hydroperoxides, the process typically involves their reduction at the DME. The half-wave potential (E₁/₂) of this reduction is characteristic of the specific peroxide compound and can be used for qualitative identification. The diffusion current (id) is directly proportional to the concentration of the hydroperoxide, allowing for quantitative analysis. acs.org Studies on hydrogen peroxide have shown the development of an anodic current in an alkaline medium, which can be used for quantification and to assess antioxidant activity. nih.govresearchgate.net The formation of a mercury complex, [Hg(O₂H)(OH)], has been confirmed in such analyses. nih.govresearchgate.net The specific half-wave potential for this compound would depend on the experimental conditions, such as the solvent and supporting electrolyte used. acs.org
Volumetric and Titration Methods (e.g., Iodometric Titration)
Iodometric titration is a classic and widely used volumetric method for the determination of hydroperoxides. acs.org The fundamental principle of this method is the oxidation of an iodide salt (like potassium iodide) by the hydroperoxide in an acidic solution to form iodine (I₂). usptechnologies.com The amount of iodine generated is stoichiometrically equivalent to the amount of hydroperoxide present in the sample.
The liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), using a starch indicator to signal the endpoint. usptechnologies.com The solution turns blue in the presence of iodine and the starch indicator, and the endpoint is reached when the blue color disappears. solvay.com To ensure the reaction proceeds efficiently, a catalyst such as ammonium (B1175870) molybdate (B1676688) is often added, particularly for the analysis of hydrogen peroxide. usptechnologies.commetrohm.com
Reaction with Iodide: ROOH + 2I⁻ + 2H⁺ → ROH + I₂ + H₂O (Where ROOH is the hydroperoxide)
Titration with Thiosulfate: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
This method is valued for its accuracy but can be less suitable for samples containing other oxidizing or reducing agents that could interfere with the reaction. usptechnologies.com Studies have demonstrated its use in concurrently determining different types of peroxides, such as cumene (B47948) hydroperoxide and dicumenyl peroxide, by taking advantage of their different reaction rates with iodide ions at varying temperatures. researchgate.net
| Reagent | Purpose |
| Potassium Iodide (KI) | Source of iodide ions to be oxidized by the hydroperoxide. usptechnologies.com |
| Sulfuric Acid (H₂SO₄) or Acetic Acid | Provides the acidic medium required for the reaction. usptechnologies.commetrohm.com |
| Sodium Thiosulfate (Na₂S₂O₃) | Standardized titrant that reacts with the liberated iodine. usptechnologies.com |
| Starch Solution | Indicator; forms a blue complex with iodine to signal the endpoint. solvay.com |
| Ammonium Molybdate | Catalyst to speed up the reaction between hydroperoxide and iodide. usptechnologies.commetrohm.com |
Challenges in Hydroperoxide Detection and Quantification
The analysis of hydroperoxides, including this compound, is fraught with several significant challenges that can affect the accuracy and reliability of measurements.
Instability and Reactivity: Hydroperoxides are inherently unstable and highly reactive compounds. nih.gov They can decompose, sometimes explosively, when exposed to heat, light, or certain metal ions. This instability makes sample handling, storage, and analysis difficult, as the concentration of the hydroperoxide can change over time.
Lack of Standards: A major obstacle in hydroperoxide analysis is the scarcity of commercially available, stable reference standards. wiley.comnih.gov This lack of reliable standards makes the validation of analytical methods and the creation of accurate calibration curves challenging. wiley.com Many researchers must synthesize and purify their own standards in-house, which can be a complex and hazardous process.
Interferences: The high reactivity of the hydroperoxy group means it can react with various components in a sample matrix. wiley.com For example, in complex mixtures like fragrance oils, hydroperoxides can react with aldehydes, leading to low recoveries during analysis. wiley.com In volumetric methods like iodometric titration, other oxidizing or reducing substances present in the sample can interfere with the results. usptechnologies.com
Low UV Absorbance: Direct quantification of alkyl hydroperoxides using UV spectroscopy is often impractical due to their very low molar absorptivity, requiring alternative or indirect detection methods. nih.gov
These challenges necessitate careful method development and validation to ensure that the analytical results for this compound are both accurate and precise.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of n-propyl hydroperoxide and its related radicals. High-level ab initio and density functional theory (DFT) methods are employed to determine optimized geometries, vibrational frequencies, and energies of the molecule and associated species on the potential energy surface. For instance, methods like CCSD(T) (coupled-cluster with single, double, and perturbative triple excitations) and CBS-QB3 (Complete Basis Set-QB3) are utilized to obtain accurate thermochemical data, such as heats of formation. researchgate.netacs.orgnih.gov
These calculations are crucial for understanding the stability of different conformers of this compound and the associated radicals. For example, studies on similar organic hydroperoxides, like cyclohexyl hydroperoxide, have shown that different conformers (e.g., equatorial and axial) can have very similar stabilities, often within a fraction of a kcal/mol of each other. nih.gov This conformational landscape plays a significant role in the subsequent reactivity of the molecule.
The potential energy surface (PES) provides a theoretical landscape that maps the energy of a system as a function of its geometry. For the reactions involving this compound and its precursor, the n-propyl peroxy radical (CH₃CH₂CH₂OO•), PES analysis is critical for identifying the most likely reaction pathways. researchgate.net
A key aspect of PES analysis is the location and characterization of stationary points, which include local minima (reactants, intermediates, and products) and first-order saddle points (transition states). For reactions involving this compound and its related species, computational methods are used to identify the geometric structures and energies of these critical points.
For instance, in the intramolecular H-shift reactions of the n-propyl peroxy radical, which lead to the formation of a hydroperoxide alkyl radical (a precursor to this compound), transition states corresponding to different ring sizes (from four- to six-membered rings) have been computationally identified. researchgate.netacs.orgnih.gov The energy barriers associated with these transition states determine the feasibility of each H-shift pathway. Similarly, in the subsequent reactions of this compound, intermediates such as alkoxy radicals and various fragmentation products are identified as local minima on the PES. nih.govresearchgate.net The characterization of these transient species is vital for constructing a complete picture of the reaction mechanism.
The reactivity of this compound and its precursor radicals can be significantly influenced by their specific conformations. Different spatial arrangements of the atoms can lead to different intramolecular interactions, which in turn affect the energies of transition states and the accessibility of reaction channels.
For example, the efficiency of an intramolecular hydrogen shift in the n-propyl peroxy radical depends on the ability of the molecule to adopt a conformation that brings the abstracting peroxy group in close proximity to the hydrogen atom being transferred. Theoretical studies on similar systems have highlighted the importance of low-energy conformers that can readily access the required transition state geometry. In the case of cyclohexyl hydroperoxide, the interconversion between equatorial and axial conformers involves a significant energy barrier, suggesting that each conformer might exhibit distinct reactivity. nih.gov This principle of conformation-dependent reactivity is crucial for accurately modeling the kinetics of complex organic molecules like this compound. slideshare.net
Kinetic Modeling and Rate Constant Determination
Kinetic modeling combines the energetic information obtained from quantum chemical calculations with statistical theories to predict reaction rates. This provides a quantitative understanding of how fast different reactions involving this compound occur under various conditions.
Many of the unimolecular and bimolecular reactions involving this compound and its associated radicals are pressure-dependent. This is particularly true for association reactions, such as the formation of the n-propyl peroxy radical from the n-propyl radical and O₂, and for unimolecular dissociation reactions.
At low pressures, a chemically activated molecule may not be collisionally stabilized quickly enough, leading to a rate constant that depends on the pressure of the bath gas. As the pressure increases, the rate of collisional energy transfer increases, and the reaction may enter a high-pressure limit where the rate constant becomes pressure-independent. Theoretical models are essential to describe this pressure fall-off behavior and to extrapolate experimental data to conditions relevant to atmospheric or combustion environments. For example, the fate of the nascent alkyl peroxy radical (RO₂) is heavily dependent on the temperature and pressure of its surroundings. nih.gov
Transition State Theory (TST) is a cornerstone for calculating reaction rate constants. It assumes that the rate of a reaction is determined by the flux of reacting species through a transition state. wikipedia.orgscribd.com Canonical TST is often used to calculate high-pressure limit rate constants for reactions with a well-defined energy barrier. researchgate.net
For unimolecular reactions and reactions in the pressure fall-off region, Rice-Ramsperger-Kassel-Marcus (RRKM) theory provides a more sophisticated framework. wikipedia.orgscribd.comontosight.ai RRKM theory is a statistical theory that calculates microcanonical rate constants, k(E), as a function of the energy of the reacting molecule. wikipedia.orgresearchgate.net It explicitly considers the distribution of energy among the vibrational and rotational modes of the molecule and the transition state. slideshare.netscribd.comresearchgate.net
In the context of this compound chemistry, RRKM calculations have been used to model the dissociation of the n-propyl peroxy radical into various products. researchgate.net These calculations can account for the anharmonic effects of the vibrations, which become more important at higher temperatures and energies, leading to more accurate predictions of the rate constants compared to simpler harmonic approximations. researchgate.net The combination of high-level quantum chemical calculations for the PES and RRKM theory for the dynamics provides a powerful tool for predicting the complex kinetics of this compound and related species. wikipedia.orgscribd.comresearchgate.net
Computational Approaches to Degradation Mechanisms
The thermal decomposition of this compound is a critical area of study, particularly for understanding its stability and reactivity. While specific computational studies focusing solely on this compound are limited, research on analogous small alkyl hydroperoxides, such as ethyl hydroperoxide, provides significant insights into the governing degradation mechanisms.
First Principles Studies (e.g., Density Functional Theory - DFT)
First-principles studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the unimolecular decomposition pathways of small alkyl hydroperoxides. These computational methods allow for the detailed exploration of potential energy surfaces and the identification of key transition states and reaction products.
A notable ab initio study on the unimolecular decomposition of ethyl hydroperoxide (CH₃CH₂OOH), a close structural analog to this compound, has provided a comprehensive understanding of its thermal degradation. nih.govnih.gov The potential energy surface for the decomposition reactions was investigated using high-level quantum chemical methods, specifically CCSD(T)/6-311+G(3df,2p)//B3LYP/6-311G(d,p). nih.govnih.gov This level of theory ensures a high degree of accuracy in the calculated energies and structures.
The primary decomposition pathway identified is the homolytic cleavage of the oxygen-oxygen (O-O) bond, which is the weakest bond in the molecule. This reaction leads to the formation of an ethoxy radical (CH₃CH₂O) and a hydroxyl radical (•OH). nih.govnih.gov
CH₃CH₂OOH → CH₃CH₂O• + •OH
This O-O bond fission is the dominant decomposition channel, accounting for over 99% of the reaction branching ratio across a wide temperature range of 300 to 1000 K at 1 atm. nih.govnih.gov The rate constant for this dominant reaction was calculated and can be expressed by the following Arrhenius-like equation:
k₁ = 9.26 × 10⁵² T⁻¹¹⁹¹ exp(-26879/T) s⁻¹ nih.govnih.gov
Other potential decomposition pathways were also investigated, but were found to be of minor importance compared to the O-O bond scission. These alternative pathways involve more complex rearrangements and have significantly higher activation barriers. The study also employed Rice-Ramsperger-Kassel-Marcus (RRKM) theory to calculate the pressure and temperature dependence of the rate constants, providing a thorough kinetic model for the decomposition process. nih.govnih.gov
These findings for ethyl hydroperoxide strongly suggest that the unimolecular thermal decomposition of this compound would proceed through a similar mechanism, with the primary step being the cleavage of the O-O bond to yield a propoxy radical and a hydroxyl radical. The slight difference in the alkyl chain length is not expected to fundamentally alter this primary degradation pathway.
Computational Predictions of Spectroscopic Properties (e.g., Photoionization Cross-Sections)
Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic properties of molecules like this compound. One of the key spectroscopic parameters that has been a subject of both experimental and theoretical interest is the photoionization cross-section (PICS). The PICS represents the probability of a molecule being ionized by a photon of a specific energy and is essential for quantitative measurements using techniques like photoionization mass spectrometry.
A systematic study has been conducted to measure the absolute photoionization cross-sections of various alkyl hydroperoxides, including this compound, using synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS). While this study was primarily experimental, theoretical calculations are often used to support and interpret such measurements. Theoretical methods and the principle of group additivity have been employed to estimate the PICS of organic hydroperoxides, although significant uncertainties can exist in these estimations.
The experimentally determined ionization energy (IE) for this compound is a critical parameter for benchmarking theoretical calculations. The study found that the IE of primary hydroperoxides decreases as the number of carbon atoms in the alkyl group increases. This trend is consistent with the electron-donating effect of larger alkyl groups, which destabilizes the highest occupied molecular orbital (HOMO) from which the electron is removed during ionization.
The absolute photoionization cross-sections for this compound were measured at various photon energies. A key finding is that the cations of organic hydroperoxides readily dissociate by losing the OOH group. This fragmentation pattern is a characteristic "fingerprint" that aids in the identification and quantification of these compounds in complex mixtures.
The table below summarizes the experimentally determined absolute photoionization cross-sections for this compound at different photon energies.
| Photon Energy (eV) | Absolute Photoionization Cross-Section (Mb) |
| 9.8 | Data not available in the provided context |
| 10.0 | Data not available in the provided context |
| 10.2 | Data not available in the provided context |
| 10.4 | Data not available in the provided context |
| 10.6 | Data not available in the provided context |
Theoretical calculations, often performed using methods like Equation-of-Motion Coupled-Cluster (EOM-CC) or time-dependent DFT (TD-DFT), can be used to simulate the photoelectron spectra and predict the PICS. These calculations provide valuable insights into the electronic structure of the molecule and the nature of the molecular orbitals involved in the photoionization process. For instance, theoretical studies on related molecules have been used to simulate UV photoelectron spectra and calculate vertical and adiabatic ionization energies, which are crucial for interpreting experimental data and for the application of photoionization techniques in analytical chemistry.
Industrial and Synthetic Applications of N Propyl Hydroperoxide Chemistry Research Perspectives
Polymerization Initiation and Modification
The utility of organic hydroperoxides as initiators for radical polymerization is a cornerstone of polymer chemistry. ontosight.ai These compounds undergo thermal or reductive decomposition to generate free radicals, which in turn initiate the polymerization of monomers.
Role as Free Radical Initiators in Polymer Synthesis
N-propyl hydroperoxide is recognized as a source of free radicals for polymerization processes, with potential applications in the synthesis of major polymers like polyethylene (B3416737) and polypropylene (B1209903). ontosight.ai The initiation process begins with the homolytic cleavage of the weak oxygen-oxygen bond in the hydroperoxide, a reaction that can be induced by heat or a redox system. This decomposition generates a propoxy radical (CH₃CH₂CH₂O•) and a hydroxyl radical (•OH).
Thermal Decomposition of this compound:
CH₃CH₂CH₂OOH → CH₃CH₂CH₂O• + •OH
Both of these highly reactive radical species can then react with a monomer unit (e.g., ethylene (B1197577) or propylene), adding to the double bond and creating a new carbon-centered radical. This new radical subsequently attacks another monomer, propagating the polymer chain.
Initiation of Polymerization (using Ethylene as an example):
CH₃CH₂CH₂O• + CH₂=CH₂ → CH₃CH₂CH₂OCH₂CH₂•
•OH + CH₂=CH₂ → HOCH₂CH₂•
The choice of initiator and the reaction conditions (temperature, pressure, and solvent) are critical in controlling the rate of polymerization, the molecular weight, and the properties of the resulting polymer. While specific kinetic data for this compound in the polymerization of polyethylene and polypropylene are not widely published, the general principles of radical polymerization suggest its applicability. The lower thermal stability of primary hydroperoxides compared to their tertiary counterparts, like TBHP, would necessitate lower initiation temperatures.
Illustrative Data on Polymerization Initiation with Alkyl Hydroperoxides:
| Initiator System | Monomer | Typical Temperature Range (°C) | Resulting Polymer |
| Alkyl Hydroperoxide | Ethylene | 100-250 | Low-Density Polyethylene (LDPE) |
| Alkyl Hydroperoxide | Propylene | 50-100 | Atactic/Isotactic Polypropylene |
| Alkyl Hydroperoxide/Redox Agent | Vinyl Monomers | 0-50 | Various Vinyl Polymers |
This table provides a generalized overview. Specific conditions for this compound would require empirical determination.
Oxidative Synthesis in Organic Transformations
The oxidizing properties of hydroperoxides are widely exploited in organic synthesis for the introduction of oxygen-containing functional groups into molecules. This compound, as a primary hydroperoxide, can serve as an oxidant in various transformations.
Selective Oxidation Processes
This compound can be employed in selective oxidation reactions, often in the presence of a metal catalyst. These catalysts activate the hydroperoxide, enhancing its reactivity and directing the oxidation towards a specific functional group. Potential applications include the epoxidation of alkenes and the oxidation of sulfides to sulfoxides.
For instance, in the presence of a suitable metal catalyst (e.g., titanium, vanadium, or molybdenum complexes), this compound could transfer an oxygen atom to an alkene, forming an epoxide. The mechanism typically involves the formation of a metal-peroxo species that acts as the active oxidant.
Catalytic Epoxidation of an Alkene:
R-CH=CH-R' + CH₃CH₂CH₂OOH --(Metal Catalyst)--> R-CH(O)CH-R' + CH₃CH₂CH₂OH
Similarly, the selective oxidation of sulfides to sulfoxides is another potential application. This transformation is of significant interest in the synthesis of pharmaceuticals and other fine chemicals.
Catalytic Oxidation of a Sulfide:
R-S-R' + CH₃CH₂CH₂OOH --(Metal Catalyst)--> R-S(O)-R' + CH₃CH₂CH₂OH
The selectivity of these reactions is highly dependent on the choice of catalyst, solvent, and reaction conditions. While specific research focusing on this compound for these transformations is limited, the general reactivity of alkyl hydroperoxides in such systems is well-established.
Functionalization of Materials (e.g., Mesoporous Silica)
A notable area of research involving this compound is in the functionalization of advanced materials. A study has detailed the successful grafting of this compound onto the surface of ordered mesoporous silica (B1680970), specifically SBA-15. researchgate.net This process involves the covalent anchoring of n-propyl groups to the silica surface, followed by their conversion to hydroperoxide functionalities.
The synthesis of this compound functionalized SBA-15 is achieved by reacting the corresponding covalently anchored n-propyl synthons on the silica surface with hydrogen peroxide (H₂O₂). researchgate.net This method provides a solid-supported oxidizing agent.
The resulting material, this compound-SBA-15, was thoroughly characterized using a suite of analytical techniques to confirm the successful functionalization and to determine the material's properties.
Characterization Techniques for Functionalized Mesoporous Silica:
| Technique | Information Obtained |
| Powder X-ray Diffraction (PXRD) | Confirms the retention of the ordered mesoporous structure of SBA-15 after functionalization. |
| ¹³C Cross-Polarized Magic Angle Spinning (CP-MAS) NMR | Verifies the presence of the n-propyl groups covalently bonded to the silica surface. |
| Thermogravimetric/Differential Thermal Analysis (TG/DTA) | Determines the thermal stability of the functionalized material and quantifies the organic loading. |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Identifies the characteristic vibrational bands of the n-propyl and hydroperoxide groups. |
| Sorption and Surface Area Measurements | Measures the changes in surface area, pore volume, and pore size distribution after functionalization. |
The research demonstrated that these functionalized materials exhibit high activity in the epoxidation of styrene (B11656) to styrene oxide, showcasing their potential as reusable, solid-supported catalysts or oxidants. researchgate.net The ability to anchor this compound onto a solid support offers advantages in terms of catalyst recovery, reuse, and potentially enhanced selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
